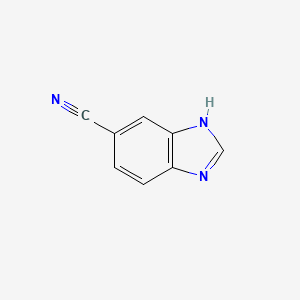

1H-Benzimidazole-5-carbonitrile

Description

Historical Context and Early Research into Benzimidazole (B57391) Scaffolds

The journey into the scientific importance of benzimidazoles began in the mid-20th century. Initial interest was sparked by the structural similarity of benzimidazole to purines, leading to speculation about its potential to elicit biological responses. nih.gov This early hypothesis set the stage for a deeper exploration of this versatile heterocyclic system.

Early Discoveries and Significance of the Benzimidazole Nucleus (e.g., Vitamin B12 related compounds)

A pivotal moment in the history of benzimidazole research was its identification as a key structural component of Vitamin B12 (cobalamin). nih.govwikipedia.org Specifically, 5,6-dimethyl-1H-benzimidazole serves as an axial ligand to the central cobalt atom in the corrin (B1236194) ring of Vitamin B12. nih.govwikipedia.org This discovery was significant as Vitamin B12 is an essential coenzyme involved in critical metabolic processes, including DNA synthesis and the metabolism of fatty acids and amino acids. wikipedia.orgoregonstate.edu The realization that a benzimidazole derivative was integral to the function of such a vital biomolecule spurred considerable research into the synthesis and biological activities of other benzimidazole-containing compounds. nih.govmdpi.com It was found that some derivatives of 5,6-dimethylbenzimidazole (B1208971) also exhibited Vitamin B12-like activity. nih.gov

Evolution of Research Interests in Benzimidazole Derivatives

Following the initial discoveries related to Vitamin B12, research into benzimidazole derivatives expanded rapidly. Scientists began to synthesize and screen a multitude of these compounds, revealing a broad spectrum of pharmacological activities. nih.govnih.gov Over the decades, benzimidazoles have been successfully developed into a range of therapeutic agents, including:

Anthelmintics: Compounds like albendazole (B1665689) and mebendazole (B1676124) function by binding to the tubulin of parasitic worms. wikipedia.org

Proton Pump Inhibitors: Omeprazole and lansoprazole (B1674482) are widely used to reduce stomach acid. mdpi.comscholarsresearchlibrary.com

Antihistamines: Astemizole is an example of a benzimidazole-based antihistamine. wikipedia.orgresearchgate.net

Antihypertensives: Telmisartan is an angiotensin II receptor blocker containing a benzimidazole core. wikipedia.orgresearchgate.net

This demonstrated success has solidified the benzimidazole nucleus as a crucial pharmacophore in drug discovery, with ongoing research continually uncovering new potential applications in areas such as anticancer, antimicrobial, antiviral, and anti-inflammatory therapies. mdpi.comnih.govijpcbs.com

Rationale for Focused Investigation of 1H-Benzimidazole-5-carbonitrile

The general utility of the benzimidazole scaffold provides a strong foundation for the specific investigation of its derivatives. This compound, in particular, presents a unique combination of structural features that make it a compelling subject for academic and pharmaceutical research.

Unique Structural Features and Their Implications for Reactivity and Biological Activity

The structure of this compound is characterized by the benzimidazole core with a nitrile (-C≡N) group attached to the 5-position of the benzene (B151609) ring. nih.gov This specific substitution has several important implications:

Electronic Properties: The nitrile group is a strong electron-withdrawing group. This significantly influences the electron density distribution across the benzimidazole ring system, affecting its reactivity and how it interacts with biological targets.

Reactivity: The nitrile group itself is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing a synthetic handle to create a diverse library of new compounds. lookchem.com The presence of the nitrile and the nitrogen atoms in the imidazole (B134444) ring enhances the compound's reactivity, making it a valuable building block in the synthesis of more complex heterocyclic compounds and pharmaceutical agents. lookchem.com

Biological Activity: The ability of the benzimidazole scaffold to engage in hydrogen bonding, π-π stacking, and coordination with metal ions is fundamental to its biological activity. researchgate.net The addition of the carbonitrile group at the 5-position can modulate these interactions and introduce new binding possibilities, potentially leading to novel pharmacological profiles. For instance, derivatives of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles have shown potent activity against Candida species. tsijournals.com

Emerging Research Trends and Gaps in Current Knowledge

Current research on this compound and its derivatives is focused on several promising areas. The versatility of the nitrile group allows for the synthesis of a wide range of substituted benzimidazoles with potential applications in various therapeutic fields. kau.edu.sa For example, it serves as a precursor for compounds like 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carbonitrile. lookchem.com

However, despite the growing interest, there are still gaps in our understanding. While the general reactivity of the benzimidazole and nitrile groups is well-known, the specific interplay of these functionalities in this compound requires more detailed investigation. Further research is needed to fully elucidate the structure-activity relationships of its derivatives and to explore the full potential of this compound as a scaffold in the design of new therapeutic agents.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to systematically explore its chemical and biological properties to unlock its full potential. Key areas of investigation include:

Synthetic Methodology: Developing novel and efficient synthetic routes to this compound and its derivatives. This includes the exploration of green chemistry approaches to make the synthesis more environmentally friendly. mdpi.com

Chemical Reactivity: A thorough investigation of the reactivity of both the benzimidazole ring and the nitrile functional group to understand how they can be modified to create new molecular architectures.

Biological Screening: Evaluating the biological activity of newly synthesized derivatives against a wide range of therapeutic targets, including enzymes, receptors, and microorganisms. For example, some benzimidazole derivatives have been investigated as ALDH1A1 inhibitors with potential applications in metabolic disorders. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and its derivatives to understand how specific structural features influence their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Material Science: Exploring the potential of this compound and its derivatives in material science, for example, in the development of novel ligands for metal complexes or as components of functional materials. Research has been conducted on the use of benzimidazole derivatives for the degradation of toxic heavy metals. snu.edu.in

A comprehensive understanding of these aspects will pave the way for the development of new pharmaceuticals and functional materials based on the this compound scaffold.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5N3 |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | 3H-benzimidazole-5-carbonitrile |

| CAS Number | 6287-83-8 |

| Appearance | Solid |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem CID 223906 nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR (DMSO-d6) | δ 7.22 – 7.36 (m, 2H), 7.59 – 7.66 (m, 1H), 7.80 – 7.91 (m, 3H) |

| ¹³C NMR (DMSO-d6) | δ 112.05, 119.72, 121.94, 122.34, 123.63, 125.95, 127.21, 127.82, 128.61, 130.61, 134.02, 136.77, 141.64, 144.07, 146.64, 151.17 |

| IR (KBr) | 3438, 2855, 2734, 2212, 1625, 1569, 1483, 1457, 1385, 1222, 1153 cm⁻¹ |

| ¹H and ¹³C NMR data are for a related benzimidazole structure and are illustrative. rsc.org IR data is for a derivative. chemicalbook.com |

Crystallographic Data of a Representative Benzimidazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.933 (2) |

| b (Å) | 13.330 (5) |

| c (Å) | 14.498 (6) |

| α (°) | 78.566 (5) |

| β (°) | 89.111 (5) |

| γ (°) | 82.554 (5) |

| Volume (ų) | 926.5 (6) |

| Data for [Ag(C8H6N2O2)2]ClO4, a complex containing 1H-benzimidazole-5-carboxylic acid. iucr.org |

Structure

3D Structure

Propriétés

IUPAC Name |

3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICYTXJGZRYCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978611 | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-83-8 | |

| Record name | 6287-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzimidazole 5 Carbonitrile and Its Derivatives

Established Synthetic Pathways for the Benzimidazole (B57391) Core

The formation of the benzimidazole ring is a well-established area of organic synthesis, with a variety of methods developed over the years.

One of the most fundamental and enduring methods for benzimidazole synthesis is the Phillips procedure. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating. wikipedia.orgarabjchem.org For instance, the reaction of o-phenylenediamine with formic acid yields the parent 1H-benzimidazole. semanticscholar.orgresearchgate.net The mechanism involves the initial formation of an N-acyl intermediate, followed by cyclization and dehydration to form the imidazole (B134444) ring. wikipedia.org While robust and widely applicable for a range of aliphatic and aromatic acids, this method often requires harsh conditions, such as high temperatures and strong acids. researchgate.net

In recent years, significant efforts have been directed towards developing milder and more efficient methods for benzimidazole synthesis. These modern approaches often utilize catalysts to improve reaction rates and yields under more environmentally benign conditions.

Key modern strategies include:

Metal-Catalyzed Condensations: Various metal catalysts, including those based on copper, iron, zinc, and palladium, have been employed to facilitate the condensation of o-phenylenediamines with aldehydes or alcohols. rsc.orgmit.edunih.gov For example, a cobalt nanocomposite has been used for the coupling of phenylenediamines and aldehydes, offering high yields and catalyst recyclability. mit.edu

Oxidative Cyclocondensations: The reaction of o-phenylenediamines with aldehydes can be promoted by a range of oxidizing agents, such as sodium metabisulfite (B1197395), to form the benzimidazole ring in one pot. ias.ac.innih.gov This method is often efficient and proceeds under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net

Green Chemistry Approaches: There is a growing trend towards using greener solvents like water or ethanol (B145695), and employing recyclable catalysts to minimize environmental impact. ias.ac.innih.gov Electrochemical synthesis, which uses electricity to drive the reaction, represents another sustainable approach for forming the benzimidazole ring through the dehydrogenative cyclization of amidines. nih.gov

Specific Synthesis of 1H-Benzimidazole-5-carbonitrile

The synthesis of the title compound, this compound, primarily relies on building the benzimidazole ring from a precursor that already contains the essential cyano group.

The introduction of a cyano group directly onto a pre-formed benzimidazole ring at the 5-position is a less common approach, but theoretically possible through established aromatic substitution reactions.

Sandmeyer Reaction: A classical method for introducing a nitrile group involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This strategy could be applied to 5-amino-1H-benzimidazole, which would first be converted to a diazonium salt and then reacted with CuCN to yield this compound. This multi-step process is a powerful tool for transformations of aromatic amines. nih.govbyjus.commasterorganicchemistry.com

Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers a powerful alternative for the cyanation of aryl halides. A 5-bromo or 5-chloro-1H-benzimidazole could be subjected to palladium-catalyzed cyanation using various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netnih.govthieme-connect.de These reactions often exhibit high functional group tolerance but can be sensitive to the nature of the heterocyclic substrate. nih.gov Protecting the imidazole nitrogen may be necessary to prevent catalyst inhibition. nih.gov

The most prevalent and direct route to this compound and its derivatives involves the cyclization of 3,4-diaminobenzonitrile (B14204) . This key intermediate contains the required ortho-diamine functionality and the nitrile group on the benzene (B151609) ring.

The general approach involves condensing 3,4-diaminobenzonitrile with a one-carbon synthon. For the synthesis of the parent this compound, formic acid or its equivalents like triethyl orthoformate are commonly used. For example, reacting 4-substituted-1,2-phenylenediamines with formic acid is a known method to produce the corresponding 5-substituted-1H-benzimidazoles. semanticscholar.orgresearchgate.net

Similarly, for the synthesis of 2-substituted derivatives, various aldehydes or carboxylic acids are employed. A widely used method involves the condensation of 3,4-diaminobenzonitrile with a substituted benzaldehyde (B42025) in the presence of an oxidizing agent like sodium metabisulfite. nih.gov This reaction proceeds via an initial Schiff base formation, followed by oxidative cyclization to yield the 2-aryl-1H-benzimidazole-5-carbonitrile.

A specific example is the synthesis of 2-(2-aminoethyl)-1H-benzimidazole-5-carbonitrile, where 3,4-diaminobenzonitrile is refluxed with β-alanine in the presence of hydrochloric acid. chemicalbook.com

Synthesis of Key this compound Derivatives for Academic Study

The this compound scaffold is of significant interest in academic research, particularly for the development of new anticancer and antimicrobial agents. The synthesis of various derivatives allows for the exploration of structure-activity relationships.

A common strategy involves the condensation of 3,4-diaminobenzonitrile with a variety of aromatic aldehydes to produce a library of 2-aryl-1H-benzimidazole-5-carbonitrile derivatives. nih.gov These nitrile-containing benzimidazoles can then be further modified. For instance, the nitrile group can be converted into an amidoxime (B1450833), which is another pharmacologically relevant functional group. rsc.org

Below are some examples of the synthesis of key derivatives:

| Starting Aldehyde | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes (7a-e) | 3,4-Diaminobenzonitrile (6), Na₂S₂O₅, Ethanol/Water, Reflux, 4-6 h | 2-Aryl-1H-benzimidazole-5-carbonitriles (8a-e) | 64-78% | nih.gov |

| Sodium metabisulphite adduct of 2-napthaldehyde | 1-Butyl-4,5-diaminobenzonitrile, Ethanol, Reflux | 1-Butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (15) | 41% | rsc.org |

| Sodium metabisulphite adduct of 3,4-dimethoxy benzaldehyde | N-phenyl-1,2-diamino-4-cyanobenzene, Ethanol, Reflux | 2-(3,4-Dimethoxyphenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile (17) | 62% | rsc.org |

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzonitrile | β-Alanine, 6N HCl, Reflux, 24 h | 2-(2-aminoethyl)-1H-Benzimidazole-5-carbonitrile | 46% | chemicalbook.com |

| 5-Cyano-1,2-phenylenediamine | Methyl iodide, Base | 2-Methyl-1H-benzimidazole-5-carbonitrile | Not specified |

Strategies for N-Substitution (e.g., N-alkylation)

N-substitution of the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. N-alkylation is the most prevalent method, typically involving the reaction of the benzimidazole with an alkylating agent in the presence of a base.

Commonly, the reaction is performed using alkyl halides (chlorides, bromides, or iodides) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of base is crucial and can range from inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) to organic bases. Research has shown that a sustainable method for N-1 alkylation of imidazole and benzimidazole derivatives can be achieved in an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, which enhances the reaction rate by addressing solubility issues. lookchem.com For reactive alkyl halides, these reactions can proceed at room temperature, while less reactive ones may require heating to 55-60°C. lookchem.com

For instance, the N-alkylation of benzimidazoles has been accomplished using ketonic Mannich bases. researchgate.net Another metal-free approach involves the N-allylation with Morita–Baylis–Hillman (MBH) alcohols and acetates, which can proceed without a catalyst in a solvent like toluene (B28343) at reflux. beilstein-journals.org The reaction of 1H-benzimidazole with 4-(chloromethyl)benzonitrile (B47464) in the presence of K₂CO₃ can be refluxed for several hours to yield the N-substituted product, 4-((1H-benzo[d]imidazol-1-yl)methyl)benzonitrile. nih.gov

The regioselectivity of N-alkylation (substitution at N-1 vs. N-3) can be influenced by the substituents on the benzimidazole ring and the nature of the alkylating agent. beilstein-journals.org While many protocols exist for general benzimidazoles, these principles are directly applicable to the N-substitution of this compound to create derivatives like 1-alkyl-1H-benzimidazole-5-carbonitriles.

Table 1: Examples of N-Alkylation Conditions for Benzimidazole Derivatives

| Benzimidazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

| Imidazole/Benzimidazole | Alkyl Halides | NaOH/KOH | Water-SDS | Ambient or 55-60°C | N-alkylated imidazoles | lookchem.com |

| Imidazole | MBH Acetates | None | Toluene | Reflux, 24h | N-allyl-substituted imidazole | beilstein-journals.org |

| 2-phenyl-1H-benzo[d]imidazole | 4-(chloromethyl)benzonitrile | K₂CO₃ | - | Reflux, 5h | 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile | nih.gov |

Strategies for C2-Substitution (e.g., 2-substituted-phenyl derivatives)

The C2 position of the benzimidazole ring is a primary site for introducing structural diversity. The most common method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under harsh dehydrating conditions (e.g., using strong acids like polyphosphoric acid or HCl). tandfonline.comnih.gov

A more widely used and milder variation involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization. For the synthesis of 2-substituted-phenyl-1H-benzimidazole-5-carbonitrile, the starting material is 3,4-diaminobenzonitrile. This is reacted with a variety of substituted benzaldehydes. nih.gov The reaction can be carried out in ethanol using an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅). nih.gov This method has been used to prepare a wide range of derivatives, including those with electron-donating (methoxy) and electron-withdrawing (tert-butyl) groups on the phenyl ring at the C2 position. nih.govnih.gov

For example, reacting 4-cyano-1,2-phenylenediamine with appropriately substituted benzaldehydes is a key step in synthesizing 2-aryl-5-cyano-1H-benzimidazoles. nih.gov This approach is versatile and allows for the introduction of various phenyl substituents, leading to compounds with diverse biological activities. nih.govmdpi.com

Table 2: Synthesis of 2-Substituted-phenyl-1H-benzimidazole-5-carbonitrile Derivatives

| Starting Diamine | Aldehyde | Reagent/Solvent | Product | Reference |

| 3,4-Diaminobenzonitrile | 2-hydroxy-3-tert-butylbenzaldehyde | Sodium metabisulphite adduct, Ethanol | 1-Butyl-2-(3-(tert-butyl)-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | nih.gov |

| 3,4-Diaminobenzonitrile | 3,4-dimethoxy benzaldehyde | Sodium metabisulphite adduct, Ethanol | 2-(3,4-Dimethoxyphenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile | nih.gov |

| 4-Cyano-1,2-phenylenediamine | Substituted benzaldehydes | Sodium metabisulfite, Ethanol | 2-Aryl-5-cyano-1H-benzimidazoles | nih.gov |

| 4-nitro ortho-phenylenediamine | Phenoxyacetic acids | HCl | 5-nitro-2-aryl substituted-1H-benzimidazole | tandfonline.com |

Strategies for C5-Substitution Modifications (e.g., amidoxime derivatives)

The nitrile group at the C5 position of this compound is a versatile functional group that can be converted into other functionalities, thereby modifying the compound's properties. A key transformation is its conversion to an amidoxime (N-hydroxy benzamidine).

This conversion is typically achieved by reacting the benzimidazole carbonitrile derivative with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. nih.govresearchgate.net A common procedure involves using potassium tert-butoxide (KO-t-Bu) as the base in a solvent like dimethyl sulfoxide (DMSO). nih.govresearchgate.net The reaction converts the cyano group (-C≡N) into the amidoxime group (-C(=NOH)NH₂). Amidoximes are often synthesized as prodrugs of amidines to improve bioavailability. nih.govnih.gov

For example, 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carbonitrile can be converted to 2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide with a yield of 82%. nih.gov The structures of these newly synthesized amidoxime derivatives are typically confirmed using various NMR techniques. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing benzimidazole derivatives. researchgate.netchemmethod.comsphinxsai.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption. chemmethod.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. jocpr.com For benzimidazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. tandfonline.comeurekaselect.com

Microwave-assisted synthesis can be applied to the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. tandfonline.comjchemrev.com These reactions can be performed under solvent-free conditions or using eco-friendly solvents. tandfonline.comresearchgate.net For instance, the cyclo-condensation of 4-nitro o-phenylenediamine with various phenoxyacetic acids was successfully carried out using microwave irradiation in the presence of an HCl catalyst. tandfonline.com In some cases, the reactions can proceed efficiently even without a catalyst, further enhancing the green credentials of the method. eurekaselect.com A catalyst-free, microwave-assisted methodology has been reported to produce benzimidazole derivatives in 5 to 10 minutes with yields between 94% and 98%. eurekaselect.com Another approach uses butanoic acid to promote the reaction of substituted o-phenylenediamine with DMF under microwave irradiation, which significantly improves yields compared to conventional heating. tandfonline.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, high thermal stability, and recyclability. nih.govresearchgate.netsemanticscholar.org They can act as both the reaction medium and the catalyst, often enhancing reaction rates and selectivity. researchgate.netjsynthchem.com

Several studies have reported the successful synthesis of benzimidazole derivatives using ILs. researchgate.netrsc.org For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been used as a recyclable medium for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.netjsynthchem.com Acidic ionic liquids have also been shown to be effective catalysts for the condensation of o-phenylenediamine and aromatic aldehydes, achieving high yields under microwave irradiation. researchgate.net

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer a cheaper and often more biodegradable alternative to traditional ILs. semanticscholar.orgnih.gov A selective and sustainable method for synthesizing 1,2-disubstituted or 2-substituted benzimidazoles has been developed using a DES composed of choline (B1196258) chloride and urea (B33335). semanticscholar.org In some protocols, the DES can be formed with one of the reactants, such as o-phenylenediamine, which then serves a dual role as both solvent and reagent. semanticscholar.org One study found that a DES formed from ZrOCl₂·8H₂O and urea was a highly efficient and reusable catalyst for the synthesis of 2-substituted benzimidazoles. researchgate.net

Table 3: Green Synthesis Approaches for Benzimidazole Derivatives

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

| Microwave Synthesis | HCl | Microwave Irradiation | Rapid reaction, high yield | tandfonline.com |

| Microwave Synthesis | Catalyst-free | Microwave Irradiation, 5-10 min | Rapid, high yield (94-98%), eco-friendly | eurekaselect.com |

| Ionic Liquid | [bnmim]HSO₄ | Microwave Irradiation, 5 min | Fast, excellent yields (90-92%), recyclable catalyst | researchgate.net |

| Deep Eutectic Solvent | Choline chloride/urea | 80 °C, 10 min | High yields (95-97%), sustainable, selective | semanticscholar.orgmdpi.com |

| Deep Eutectic Solvent | ZrOCl₂·8H₂O/urea | - | High product yield, reusable catalyst | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. Due to the tautomerism inherent in the N-unsubstituted benzimidazole (B57391) ring, where the N-H proton can reside on either nitrogen atom, the NMR spectra can sometimes show averaged signals for symmetrically related positions (C4/C7 and C5/C6) if the proton exchange is rapid on the NMR timescale. beilstein-journals.org However, substitution, solvent effects, and temperature can slow this exchange, allowing for the observation of distinct signals for each atom. beilstein-journals.org

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1H-Benzimidazole-5-carbonitrile is expected to display distinct signals corresponding to the protons on the benzimidazole core and the single N-H proton. The aromatic region would feature signals for H-2, H-4, H-6, and H-7.

N-H Proton: The imidazole (B134444) N-H proton typically appears as a broad singlet in the downfield region of the spectrum, often above 12 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. ijcrt.org

H-2 Proton: The proton at the C-2 position of the imidazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic region, typically downfield due to the influence of the two adjacent nitrogen atoms.

Benzene (B151609) Ring Protons (H-4, H-6, H-7): The protons on the benzene portion of the ring system (H-4, H-6, and H-7) form a coupled spin system.

H-4: This proton is adjacent to the cyano-substituted carbon (C-5) and is expected to appear as a singlet or a narrowly split doublet. Its chemical shift would be significantly downfield due to the strong electron-withdrawing and anisotropic effects of the nitrile group.

H-6: This proton is also adjacent to the cyano group and would be shifted downfield, appearing as a doublet of doublets due to coupling with H-7.

H-7: This proton would likely appear as a doublet, coupled to H-6.

The precise chemical shifts and coupling constants (J-values) are critical for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 12.0 | Broad Singlet |

| H-2 | ~ 8.2 - 8.5 | Singlet |

| H-4 | ~ 8.0 - 8.3 | Singlet / narrow Doublet |

| H-6 | ~ 7.7 - 7.9 | Doublet of Doublets |

| H-7 | ~ 7.5 - 7.7 | Doublet |

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct signals are expected: one for the nitrile carbon, one for the C-2 carbon, and six for the carbons of the fused benzene ring system.

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in a characteristic window between 115 and 125 ppm.

Imidazole Carbon (C-2): The C-2 carbon, situated between two nitrogen atoms, is significantly deshielded and appears downfield, often in the range of 140-155 ppm.

Quaternary Carbons (C-3a, C-5, C-7a): The four quaternary carbons (those not bonded to hydrogen) include C-3a and C-7a at the ring junction, the cyano-substituted C-5, and the nitrile carbon itself. The chemical shift of C-5 is influenced by the attached nitrile group, while C-3a and C-7a are key indicators of the benzimidazole ring's electronic structure.

Methine Carbons (C-4, C-6, C-7): The signals for the carbons bearing protons (C-4, C-6, C-7) appear in the typical aromatic region (approx. 110-130 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 155 |

| C-3a, C-7a | 130 - 145 |

| C-4, C-6, C-7 | 110 - 130 |

| C-5 | 105 - 115 |

| C≡N | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-6 and H-7, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons (C-2, C-4, C-6, and C-7) by correlating their signals to the already identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The H-4 proton showing a correlation to the nitrile carbon, confirming the position of the cyano group at C-5.

The H-2 proton showing correlations to the quaternary bridgehead carbons C-3a and C-7a.

The H-7 proton correlating to C-5 and C-3a, helping to lock in the assignments of the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness is due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic ring.

C≡N Stretch (Nitrile): The most diagnostic peak for this molecule is the sharp, intense absorption corresponding to the C≡N triple bond stretch. For aromatic nitriles, this peak appears in the 2220-2240 cm⁻¹ region due to conjugation with the benzene ring. sphinxsai.com

C=N and C=C Stretches: The region from 1500 to 1650 cm⁻¹ contains absorptions from the C=N stretching of the imidazole ring and the C=C stretching vibrations within the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imidazole N-H | Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| Imidazole C=N | Stretch | 1600 - 1650 | Medium |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₅N₃, giving it a monoisotopic mass of approximately 143.05 Da. witofly.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺˙) at m/z = 143. The fragmentation of benzimidazoles is well-characterized and typically proceeds through the stable benzimidazolium cation. nist.gov A primary fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the imidazole ring, which would yield a fragment ion at m/z = 116. Further fragmentation of the benzene ring portion would lead to smaller characteristic ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Identity/Origin |

| 143 | [C₈H₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₇H₄N]⁺ | [M - HCN]⁺ |

| 90 | [C₆H₄N]⁺ | [M - HCN - CN]⁺ or [M - C₂N₂H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise positions of atoms in a single crystal. While specific crystallographic data for the parent this compound is not widely published, analysis of closely related structures, such as substituted benzimidazole-5-carbonitriles, provides significant insight into its expected solid-state characteristics.

The benzimidazole ring system itself is known to be essentially planar. tum.de In the crystal lattice, the molecules are expected to be stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond between the N-H proton of one molecule and the unprotonated imidazole nitrogen (N-3) of an adjacent molecule. This N-H···N interaction is a classic feature of benzimidazole crystal packing and typically leads to the formation of infinite chains or dimeric pairs.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The crystal lattice of benzimidazole derivatives is often governed by a network of specific, directional intermolecular interactions. In the solid state, molecules of this compound and related structures are stabilized by a combination of hydrogen bonding and π-stacking interactions, which dictate their packing arrangement.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrile nitrogen and the sp²-hybridized nitrogen of the imidazole ring). This functionality allows for the formation of robust hydrogen-bonding networks. For instance, in the crystal structure of 1H-benzimidazole-2-carboxamide, molecules are linked by N—H···N and N—H···O hydrogen bonds, creating a consolidated structure researchgate.net. Similarly, other derivatives are known to form O—H⋯N and C—H⋯O hydrogen bonds, which contribute to supramolecular assemblies nih.gov. These interactions typically organize molecules into chains or sheets.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference Example |

| Hydrogen Bond | N-H (donor) and Imidazole N (acceptor) | Forms chains or dimers | General for benzimidazoles |

| Hydrogen Bond | N-H (donor) and Nitrile N (acceptor) | Links adjacent molecules | Expected for the title compound |

| π–π Stacking | Benzimidazole ring and Benzimidazole ring | Centroid-to-centroid distance ~3.6 Å | Benzimidazole analogue researchgate.net |

| C-H···π Interaction | Aromatic C-H and Benzimidazole π-system | Contributes to crystal packing | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov |

Conformational Analysis in the Crystalline State

The conformational analysis of this compound in the crystalline state primarily concerns the planarity of the fused ring system and the orientation of any substituents. The core benzimidazole ring system is inherently planar. However, the attachment of other groups can introduce conformational flexibility.

In derivatives with substituents, the molecule can be non-planar. For example, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the adjacent benzene ring by a dihedral angle of 78.04 (10)° nih.gov. For this compound itself, the molecule is expected to be largely planar, with the linear cyano group lying in the plane of the benzimidazole ring to maximize conjugation. Detailed conformational studies on related benzimidazole derivatives bearing flexible side chains have been conducted using density functional theory (DFT) to identify the most stable conformers researchgate.net. In the solid state, the observed conformation is the one that allows for the most efficient crystal packing, balancing intramolecular steric effects with intermolecular stabilizing forces like hydrogen bonds and π-stacking nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic absorption and emission properties of this compound are determined by the electronic structure of the benzimidazole chromophore, modulated by the cyano substituent.

Electronic Transitions and Chromophores

The primary chromophore in this compound is the benzimidazole ring system. The parent 1H-Benzimidazole exhibits characteristic absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic system researchgate.netnist.govsemanticscholar.org. Theoretical and experimental studies on N-Butyl-1H-benzimidazole show a peak around 248 nm, with another experimental peak near 295 nm semanticscholar.org.

The presence of the electron-withdrawing carbonitrile (-CN) group at the 5-position is expected to influence these transitions. Substituents on the benzimidazole ring are known to cause shifts in the absorption maxima nih.govacs.org. An electron-withdrawing group can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the HOMO-LUMO energy gap and the wavelength of absorption. Theoretical studies on substituted benzimidazoles have been used to calculate excitation energies and understand these effects researchgate.net. The absorption spectra of complex fluorophores containing a benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile core have been measured in the range of 230 to 500 nm, indicating the electronic transitions possible within this extended π-system nih.gov.

| Compound | Solvent | Absorption Maxima (λ_max) | Transition Type |

| 1H-Benzimidazole | Acetonitrile | ~245 nm, ~275 nm, ~280 nm | π→π |

| N-Butyl-1H-benzimidazole | Not Specified | 248 nm, 295 nm | π→π semanticscholar.org |

| 4-(Aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | THF | 311-372 nm | π→π* and ICT nih.gov |

Fluorescence Spectroscopy and Photophysical Behavior

Benzimidazole and its derivatives are recognized for their fluorescent properties and are considered promising platforms for developing fluorescent materials rsc.orgresearchgate.netnih.gov. They often exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima semanticscholar.org.

The fluorescence of this compound originates from the de-excitation of the first singlet excited state (S₁) to the ground state (S₀). The emission wavelength and quantum yield are sensitive to the molecular environment and substitution pattern. For a series of novel 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, a positive emission solvatochromism was observed, with Stokes shifts ranging from 120 to 180 nm, indicating a more polar excited state consistent with intramolecular charge transfer (ICT) character nih.govsemanticscholar.org. The presence of the electron-withdrawing cyano group can enhance such ICT characteristics. The fluorescence behavior can be complex; for example, some benzimidazole derivatives have been shown to exhibit aggregation-induced emission (AIE) nih.govsemanticscholar.org. The fluorescence of benzimidazole-based probes can also be selectively quenched by coordination with metal ions like Co²⁺, a process often attributed to photoinduced electron transfer (PET) mdpi.com.

| Compound Class | Key Photophysical Property | Observation |

| Benzimidazole Derivatives | Solid-State Luminescence | Often exhibit strong fluorescence in the solid state rsc.org |

| Benzimidazole-based Fluorophores | Stokes Shift | Large Stokes shifts (120-180 nm) observed nih.govsemanticscholar.org |

| Substituted Benzimidazoles | Solvatochromism | Emission spectra show dependence on solvent polarity nih.gov |

| Benzimidazole-based Probes | Fluorescence Quenching | Intensity can decrease upon binding to metal ions mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 1H-Benzimidazole-5-carbonitrile.

The process of geometry optimization seeks to find the most stable arrangement of atoms in a molecule, its lowest energy conformation. For benzimidazole (B57391) derivatives, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly used to calculate the optimized molecular parameters. nih.gov These calculations provide bond lengths, bond angles, and dihedral angles that are in excellent agreement with experimental data. nih.gov For instance, in a related compound, N-Butyl-1H-benzimidazole, the calculated C-N bond lengths in the imidazole (B134444) ring were found to be very similar to experimental values, indicating the reliability of this theoretical approach. nih.gov The presence of substituents, such as the cyano group at the 5-position, can influence the electronic structure and geometry, but the fundamental benzimidazole framework is largely preserved. nih.gov

| Parameter | Description |

| Method | Density Functional Theory (DFT) is a common computational quantum mechanical modelling method. |

| Functional | B3LYP is a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. |

| Basis Set | 6-311++G(d,p) is a Pople-style basis set that provides a flexible description of the electron distribution. |

Table 1: Common Quantum Chemical Calculation Parameters

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net For benzimidazole derivatives, the HOMO is typically distributed over the benzimidazole ring, while the LUMO may be localized on specific regions depending on the substituents. mdpi.com FMO analysis helps in predicting how this compound might interact with other molecules, a key aspect in designing new drugs. nih.govnih.gov

| Orbital | Energy (eV) | Description |

| HOMO | Varies | Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |

| LUMO | Varies | Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

| Energy Gap | Varies | The difference in energy between the HOMO and LUMO; indicates molecular reactivity. |

Table 2: Frontier Molecular Orbital (FMO) Parameters

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays different colors to represent varying electrostatic potential values. mdpi.com Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. uni-muenchen.denih.gov Green regions represent neutral potential. nih.gov For benzimidazole derivatives, the MEP map often reveals that the nitrogen atoms of the imidazole ring are electron-rich (red or yellow), making them potential sites for protonation or interaction with positively charged species. researchgate.net The hydrogen atoms, particularly the one attached to the nitrogen, and the regions around the cyano group would likely show a more positive potential (blue). mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple Lewis structure. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, a phenomenon known as hyperconjugation. wikipedia.orgrsc.org NBO analysis can reveal important details about bonding, lone pairs, and delocalization of electron density within the molecule. wisc.edu For benzimidazole systems, NBO analysis can quantify the delocalization of π-electrons across the fused ring system and the interactions involving the nitrogen lone pairs. nih.gov This information is crucial for understanding the molecule's stability and reactivity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. researchgate.net While specific MD simulation studies solely on this compound are not extensively documented, such simulations are commonly employed for its derivatives, particularly in the context of drug-receptor interactions. nih.govresearchgate.net For example, MD simulations have been used to investigate the stability of benzimidazole derivatives when bound to biological targets like proteins. researchgate.netbohrium.com These simulations can reveal how the ligand adapts its conformation within the binding pocket and the nature of the intermolecular interactions that stabilize the complex. nih.gov The root-mean-square deviation (RMSD) is a key metric from MD simulations, indicating the stability of the system over the simulation time. researchgate.net

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level. nih.gov For benzimidazole derivatives, docking studies have been performed against various biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. bohrium.comrsc.org These studies often reveal that the benzimidazole core forms key interactions with the amino acid residues in the active site of the target protein. Hydrogen bonds, hydrophobic interactions, and π-π stacking are common types of interactions observed. nih.gov For instance, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in hydrophobic and π-stacking interactions. rsc.org The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. nih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Penicillin-Binding Protein 2a (PBP2a) | Benzimidazole derivative M7 | Not specified | ASP275, ASP295 | Hydrogen bonds |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles | Not specified | Tyr563, Ser565 | Not specified |

| Beta-tubulin | 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | -8.50 | THR A:340, TYR A:312, PHE A:296, ILE A:341 | Hydrogen bond, Pi-Pi, Pi-Sigma, Pi-Alkyl |

Table 3: Examples of Docking Studies with Benzimidazole Derivatives nih.govnih.govrsc.org

Binding Modes and Affinity Prediction

Computational docking studies are frequently employed to predict the binding modes and affinities of benzimidazole derivatives within the active sites of various protein targets. For derivatives of the this compound scaffold, these studies reveal how the molecule orients itself to achieve a stable conformation, maximizing favorable interactions with amino acid residues.

The benzimidazole core, being a structural isostere of natural purines, is anticipated to have a favorable affinity for a wide range of receptor types. nih.gov Molecular docking studies on benzimidazole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, for instance, have shown that the benzimidazole nucleus can fit into the ATP-binding pocket of the receptor. nih.govnih.gov The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the stability of the ligand-protein complex. In a study targeting the estrogen alpha receptor (ERα), a benzimidazole derivative was identified with a high binding affinity of -9.842 kcal/mol, indicating a potentially strong interaction with the target. researchgate.net The specific orientation and interactions, such as those involving the 5-carbonitrile group, are crucial in determining this affinity.

Hydrogen Bonding and Other Non-Covalent Interactions

The binding of this compound derivatives to biological targets is stabilized by a network of non-covalent interactions. researchgate.net Hydrogen bonds are particularly significant in the stabilization of protein-ligand complexes. researchgate.netnih.gov

Hydrogen Bonding: The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). The cyano group at the 5-position introduces an additional, potent hydrogen bond acceptor. Theoretical studies and crystal structure analyses show that the N-H group readily forms hydrogen bonds with acceptor atoms (like oxygen or nitrogen) in the receptor's active site. nih.gov Similarly, the nitrogen of the cyano group can accept hydrogen bonds from donor residues.

Other Non-Covalent Interactions: Beyond hydrogen bonds, other interactions are critical for binding. gatech.eduyoutube.com These include:

π-π Stacking: The aromatic benzene (B151609) and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Hydrophobic Interactions: The benzene portion of the benzimidazole core contributes to hydrophobic interactions with nonpolar pockets within the active site.

Charge-Dipole and Dipole-Dipole Interactions: The permanent dipole moment of the benzimidazole-5-carbonitrile molecule can lead to favorable electrostatic interactions with polar residues. gatech.edu

Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular interactions, revealing the percentage of the molecular surface involved in different types of contacts. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a chemical structure affect its biological activity. For the benzimidazole scaffold, SAR analyses highlight that substitutions at the N1, C2, C5, and C6 positions significantly influence biological activity. mdpi.comnih.gov

Computational methods are used to build models that explain these relationships. Studies on benzimidazole derivatives targeting inducible T-cell kinase (Itk), for example, have combined synthesis, biological testing, and X-ray crystallography to understand the SAR. nih.gov These analyses reveal that the nature and position of substituents on the benzimidazole ring are critical. mdpi.com For instance, a study on benzimidazole-acridine derivatives showed that a nitro group at the C5 position resulted in pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5), whereas an amino or methyl group at the same position led to a complete loss of activity. mdpi.com This underscores the crucial role of the electronic and steric properties of the C5 substituent, such as the electron-withdrawing cyano group in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. scirp.org These models are expressed as an equation where biological activity is a function of one or more molecular descriptors (e.g., electronic, steric, or hydrophobic parameters).

For benzimidazole derivatives, several QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govscirp.orgnih.gov A typical QSAR study involves calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods like Multiple Linear Regression (MLR) to find the best correlation with observed activity. ijpbs.net

For example, a 3D-QSAR model developed for benzimidazole-based agonists of the Farnesoid X receptor (FXR) yielded a model with a high correlation coefficient (R² = 0.8974) and good predictive power (Q² = 0.7559). researchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound. The descriptors included in the final model provide direct insight into the properties that are most important for activity.

Table 1: Example of a Generic QSAR Model Equation This table illustrates the general form of a QSAR model and does not represent a specific model for this compound.

| Model Component | Description | Example Descriptor |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC₅₀ (logarithmic scale of 50% inhibitory concentration) |

| Independent Variables | Calculated molecular properties (descriptors). | XLogP3 (hydrophobicity) |

TPSA (Topological Polar Surface Area) |

||

MW (Molecular Weight) |

||

| Equation Form | pIC₅₀ = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... | pIC₅₀ = 0.5 + (0.2 * XLogP3) - (0.01 * TPSA) |

| Statistical Metrics | Measures of the model's quality and predictivity. | R² (Coefficient of determination) |

Q² (Cross-validated R²) |

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For benzimidazole derivatives, pharmacophore models have been generated to guide the discovery of new agents against targets like the estrogen receptor alpha (ERα) and Farnesoid X receptor (FXR). researchgate.netresearchgate.net A study on ERα inhibitors identified a five-feature pharmacophore (DDRRR_1) consisting of two hydrogen bond donors and three aromatic rings as critical for activity. researchgate.net Another model for FXR agonists (HHHRR) was built from three hydrophobic features and two aromatic rings. researchgate.net

The this compound scaffold can be mapped onto such models to assess its potential for a given activity. The key features it presents are:

An aromatic ring system (the fused benzene ring).

A hydrogen bond donor (the N-H group of the imidazole).

Two hydrogen bond acceptors (the non-protonated imidazole nitrogen and the nitrogen of the cyano group).

Table 2: Pharmacophore Features of the this compound Scaffold

| Feature Type | Moiety | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | Benzene Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Imidazole N-H | Interaction with acceptor residues (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond Acceptor | Imidazole N | Interaction with donor residues (e.g., Ser, Thr, Lys) |

| Hydrogen Bond Acceptor | 5-Cyano Group (-C≡N) | Strong interaction with donor residues |

These models are instrumental in virtual screening campaigns to identify new compounds from large databases that match the pharmacophoric requirements. dovepress.com

Prediction of Biological Properties (e.g., ADMET predictions)

In addition to predicting binding and activity, computational methods are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov In silico ADMET prediction is crucial in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

For benzimidazole derivatives, including the this compound core, various ADMET properties can be calculated based on the molecular structure. These predictions are often based on established rules (like Lipinski's Rule of Five) and models built from large datasets of experimental results.

Table 3: Predicted Physicochemical and ADMET Properties for this compound Properties are computed values from publicly available databases and prediction software. Actual values may vary.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Formula | C₈H₅N₃ nih.gov | Basic structural information |

| Molecular Weight | 143.15 g/mol nih.gov | Compliant with Lipinski's Rule (< 500) |

| XLogP3 | 1.5 nih.gov | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 nih.gov | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 nih.gov | Compliant with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | 52.5 Ų nih.gov | Suggests good potential for cell permeability |

| CYP450 Inhibition | Varies by isoform | Prediction of potential drug-drug interactions |

| hERG Inhibition | Prediction models exist | Assessment of potential cardiotoxicity risk |

| Ames Mutagenicity | Prediction models exist | Assessment of potential for mutagenicity |

These in silico predictions help prioritize compounds for further synthesis and experimental testing, saving significant time and resources in the drug development pipeline. researchgate.netnih.gov

Biological and Pharmacological Research Endeavors

Antimicrobial Research

Research into derivatives of the 1H-Benzimidazole-5-carbonitrile core has revealed a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The versatility of the benzimidazole (B57391) ring allows for substitutions at various positions, leading to a wide range of compounds with potential therapeutic applications against microbial infections. nih.gov

Antibacterial Activity

The antibacterial potential of benzimidazole derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria.

Derivatives of 1H-benzimidazole have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. In one study, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, which are structurally related to the 5-carbonitrile parent, were synthesized and evaluated. These compounds exhibited potent activity, with some showing Minimum Inhibitory Concentration (MIC) values as low as 0.39 to 0.78 μg/mL against S. aureus and MRSA. nih.gov Another study highlighted indolylbenzo[d]imidazole derivatives with high activity against S. aureus and MRSA, with some compounds showing MIC values below 1 µg/mL. nih.gov Specifically, a derivative identified as compound 59, featuring a 3,4-dichlorophenyl group at the C-2 position, displayed a notable MIC of 3.12 μg/mL against S. aureus. nih.gov Furthermore, certain N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with MIC values ranging from 2 to 16 μg/mL. nih.gov

| Compound Derivative | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines (I-IV) | Staphylococcus aureus & MRSA | 0.39 - 0.78 | nih.gov |

| Compound 59 (a 1,2-disubstituted-5-carboxamidine) | Staphylococcus aureus | 3.12 | nih.gov |

| N-substituted 6-chloro-1H-benzimidazoles (e.g., 1d, 2d, 3s, 4b) | MSSA & MRSA | 2 - 16 | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus & MRSA | < 1 | nih.gov |

The activity of benzimidazole derivatives extends to Gram-negative bacteria such as Escherichia coli. Research has shown that modifications to the benzimidazole scaffold can yield compounds with significant inhibitory effects. For instance, a study of 1,2-disubstituted benzimidazole derivatives reported a compound with potent activity against a tolC-mutant strain of E. coli, achieving an MIC value of 2 µg/mL. whiterose.ac.uk Further optimization of this series led to a derivative, compound 25d, with exceptionally high potency, demonstrating an MIC of 0.125 µg/mL against the same strain. whiterose.ac.uk In other research, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines was tested, with one derivative showing an MIC value of 3.12 μg/mL against E. coli. nih.gov Additionally, certain N-substituted 6-nitro-1H-benzimidazole derivatives have been identified with MIC values ranging from 2 to 16 μg/mL against E. coli. nih.gov

| Compound Derivative | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 59 (a 1,2-disubstituted-5-carboxamidine) | Escherichia coli | 3.12 | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles (e.g., 1d, 2d, 3s, 4b) | Escherichia coli | 2 - 16 | nih.gov |

| 1,2-disubstituted benzimidazole (Compound III) | E. coli (tolC-mutant) | 2 | whiterose.ac.uk |

| 1,2-disubstituted benzimidazole (Compound 25d) | E. coli (tolC-mutant) | 0.125 | whiterose.ac.uk |

The antibacterial mechanism of benzimidazoles is often linked to their structural similarity to purine, a key component in the biosynthesis of nucleic acids and proteins in bacteria. It is suggested that as competitive inhibitors, benzimidazole derivatives can replace purine, thereby disrupting these essential biosynthetic pathways and inhibiting bacterial growth. While various benzimidazole derivatives have been found to target different cellular processes, specific research into SecA targeting by this compound derivatives is not detailed in the available literature. However, other mechanisms for different benzimidazole compounds have been proposed, such as the targeting of the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound are recognized for their potent antifungal activity, particularly against opportunistic pathogens like Candida species. nih.gov The presence of an electron-withdrawing cyano (-CN) group at the C-5 position of the benzimidazole ring is considered important for this activity. acs.org

The emergence of resistance to existing azole antifungal drugs has spurred research into new therapeutic agents. nih.gov Derivatives of this compound have shown promising results against a range of Candida species.

In one study, a series of benzimidazole-1,2,4-triazole derivatives incorporating the 5-carbonitrile moiety was synthesized and tested against four Candida species: C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. acs.org Several of these compounds exhibited significant antifungal potential, with three derivatives (6b, 6i, and 6j) showing particularly high activity against C. glabrata, with MIC values of 0.97 μg/mL. acs.org Another study focused on benzimidazole-oxadiazole compounds reported derivatives (4h and 4p) with potent activity against C. albicans, showing MIC₅₀ values of 1.95 µg/mL, which is comparable to the reference drug Amphotericin B. mdpi.com Compound 4p was also effective against C. krusei and C. parapsilopsis. mdpi.com The proposed mechanism for some of these compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase. acs.orgmdpi.com

| Compound Derivative | Fungal Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | acs.org |

| Benzimidazole-oxadiazole derivative (4h) | Candida albicans | 1.95 (MIC₅₀) | mdpi.com |

| Benzimidazole-oxadiazole derivative (4p) | Candida albicans | 1.95 (MIC₅₀) | mdpi.com |

| Candida krusei | 7.8 (MIC₅₀) | ||

| Candida parapsilopsis | 31.25 (MIC₅₀) | ||

| 1,2-disubstituted-1H-benzimidazole-5-carboxamidine (Compound 59) | Candida albicans | 3.12 | nih.gov |

| Indolylbenzo[d]imidazole (3ag) | Candida albicans | 3.9 | nih.gov |

Against Aspergillus fumigatus

Aspergillus fumigatus is a significant fungal pathogen, particularly affecting immunocompromised individuals. The search for effective antifungal agents has led to the investigation of benzimidazole derivatives. In the development of novel antifungal compounds, the inclusion of an electron-withdrawing cyano group at the C-5 position of the benzimidazole ring, as seen in this compound, has been considered essential for enhancing activity. acs.org

One area of research has focused on synthesizing hybrid molecules, such as benzimidazole-1,2,4-triazole derivatives, which target the fungal enzyme 14α-demethylase (CYP51). acs.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. acs.org Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Studies have shown that certain benzimidazole-1,2,4-triazole hybrids exhibit broad-spectrum activity against various fungal strains, including Aspergillus fumigatus. acs.org However, other studies examining different benzimidazole compounds have reported low activity against A. fumigatus, indicating that the specific substitutions on the benzimidazole core are critical for determining the antifungal efficacy. semanticscholar.org

Antibiofilm Activities

Bacterial biofilms present a significant challenge in clinical settings as they contribute to chronic infections and exhibit reduced susceptibility to antibiotics. nih.gov Consequently, there is a growing need for agents that can effectively inhibit biofilm formation or eradicate mature biofilms. Benzimidazole derivatives have emerged as a promising class of compounds with antibiofilm properties. nih.gov

Research has demonstrated that certain indolylbenzo[d]imidazoles exhibit excellent antibiofilm activity. These compounds have been shown to both inhibit the formation of biofilms and eliminate cells within established, mature biofilms. nih.gov The mechanism of action for some benzimidazole derivatives involves targeting essential bacterial proteins, such as filamenting temperature-sensitive protein Z (FtsZ), which is vital for bacterial cell division. nih.gov By disrupting these key cellular processes, these compounds can effectively hinder bacterial growth and biofilm development.

Anticancer Research

The benzimidazole scaffold, including the this compound moiety, is a cornerstone in the development of novel anticancer therapeutics. nih.gov Its structural similarity to naturally occurring purine nucleotides allows its derivatives to interact with a wide array of biological targets, leading to potent anticancer effects through various mechanisms. nih.govsemanticscholar.org These mechanisms include the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.govsemanticscholar.orgeuroasiajournal.org

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. The antiproliferative activity of these compounds is typically evaluated using in vitro assays that measure cell viability, with results often expressed as IC50 values (the concentration of a drug that inhibits 50% of cell growth).

Numerous studies have reported the potent, dose-dependent cytotoxicity of various benzimidazole derivatives. For instance, a novel benzimidazole compound, BA586, showed a potent cytotoxic effect against the HCC1937 breast cancer cell line with an IC50 value of 42 µM. oncologyradiotherapy.com Another derivative, se-182, exhibited high cytotoxic activity against A549 lung carcinoma and HepG2 liver carcinoma cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. Furthermore, a benzimidazole salt (compound 3) displayed significant cytotoxicity against MCF-7 breast cancer (IC50 = 22.41 µM), HepG2 (IC50 = 25.14 µM), and DLD-1 colorectal adenocarcinoma cells (IC50 = 41.97 µM).

The National Cancer Institute (NCI) has also evaluated benzimidazole-based derivatives against its panel of 60 human cancer cell lines. nih.govmdpi.com Certain compounds, like 4c and 4e, showed remarkable antiproliferative activity across various subpanels including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. semanticscholar.orgmdpi.comresearchgate.net

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| BA586 | HCC1937 | Breast Cancer | 42 µM | oncologyradiotherapy.com |

| se-182 | A549 | Lung Carcinoma | 15.80 µg/mL | |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µg/mL | |

| Compound 3 | MCF-7 | Breast Cancer | 22.41 µM | |

| Compound 3 | HepG2 | Liver Carcinoma | 25.14 µM | |

| Compound 3 | DLD-1 | Colorectal Adenocarcinoma | 41.97 µM | |

| Compound 8I | K562 | Leukemia | 2.68 µmol/L | nih.gov |

| Compound 8I | HepG-2 | Hepatocellular Carcinoma | 8.11 µmol/L | nih.gov |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. Key mechanisms include the induction of programmed cell death (apoptosis) and the modulation of essential signaling proteins.

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many benzimidazole derivatives exert their anticancer effects by triggering apoptosis in cancer cells. euroasiajournal.org For example, the benzimidazole derivative SN-6 was found to induce significantly higher levels of both early and late apoptosis in DLD-1 colorectal adenocarcinoma and MDA-MB-231 triple-negative breast cancer cells compared to the conventional chemotherapeutic agent cisplatin. euroasiajournal.org

The induction of apoptosis by these compounds often involves the activation of caspase cascades, which are central to the execution of the apoptotic process. Studies have shown that treatment with certain benzimidazole derivatives leads to increased levels of active (cleaved) caspases, such as caspase-3, caspase-8, and caspase-9. researchgate.netnih.gov This activation can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, and some benzimidazole compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net For example, a pyrimidine-5-carbonitrile derivative, compound 11b, was found to upregulate the level of caspase-3 by 6.5-fold in HepG-2 cells. rsc.org

Cancer is often driven by aberrant signaling pathways that promote uncontrolled cell growth. Benzimidazole derivatives have been designed to target and modulate key proteins within these pathways. nih.gov A notable example is the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various cancers. nih.gov